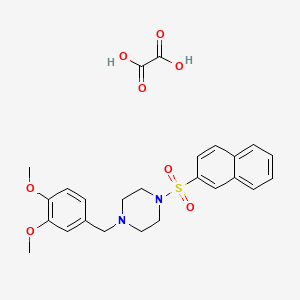![molecular formula C21H27N3O4S B3946098 N-(4-{[4-(4-ethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3946098.png)
N-(4-{[4-(4-ethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Descripción general
Descripción
N-(4-{[4-(4-ethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, commonly known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPA belongs to the class of sulfonamide compounds and is known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of EPPA is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in the pathogenesis of diseases. For example, EPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. EPPA has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and cell differentiation.
Biochemical and Physiological Effects:
EPPA has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are elevated in many inflammatory diseases. EPPA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. Moreover, EPPA has been found to inhibit the activity of HIV protease, which is essential for the replication of the virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of EPPA is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. Moreover, EPPA has low toxicity and is well-tolerated in animal models, which indicates its potential safety for human use. However, one of the limitations of EPPA is its poor solubility in water, which makes it difficult to administer in vivo. Moreover, the exact mechanism of action of EPPA is not fully understood, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on EPPA. One of the potential applications of EPPA is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, EPPA has shown promising results in the treatment of various types of cancer, including breast cancer and leukemia. Further research is needed to elucidate the exact mechanism of action of EPPA and its potential therapeutic applications. Additionally, the development of novel formulations of EPPA with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
EPPA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). EPPA has also been found to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Moreover, EPPA has been shown to have antiviral activity against human immunodeficiency virus (HIV) by inhibiting the activity of viral protease.
Propiedades
IUPAC Name |
N-[4-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-28-20-8-4-18(5-9-20)16-23-12-14-24(15-13-23)29(26,27)21-10-6-19(7-11-21)22-17(2)25/h4-11H,3,12-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDINPGAWMQIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946027.png)
![N-(2,5-dimethylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B3946035.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(4-ethoxy-2-nitrophenyl)benzamide](/img/structure/B3946043.png)


![propyl 4-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3946058.png)


![5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3946085.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B3946089.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3946094.png)
![3,4-bis{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B3946097.png)
![N-benzyl-N-{2-[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}acetamide](/img/structure/B3946102.png)